molecular formula C9H7F2NOS B12872954 2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole

2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole

Cat. No.: B12872954
M. Wt: 215.22 g/mol
InChI Key: HULJBJGACLFLSU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H7F2NOS It is a derivative of benzoxazole, characterized by the presence of difluoromethyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents and methylthiolating agents. One common method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of lithium hexamethyldisilazide (LiHMDS) to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the benzoxazole ring provides structural stability. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzoxazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    2-(Trifluoromethyl)benzoxazole: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its reactivity and interactions.

    2-(Chloromethyl)benzoxazole: Contains a chloromethyl group, which can lead to different substitution reactions.

Uniqueness

2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical properties and potential biological activities. The difluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group can influence the compound’s reactivity and solubility.

Properties

Molecular Formula

C9H7F2NOS

Molecular Weight

215.22 g/mol

IUPAC Name

2-(difluoromethyl)-5-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NOS/c1-14-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3

InChI Key

HULJBJGACLFLSU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC(=N2)C(F)F

Origin of Product

United States

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